Vodobatinib, also known by its developmental code K0706, is a potent and selective inhibitor of the c-Abl tyrosine kinase. It is currently under investigation for its therapeutic potential in treating Parkinson's Disease, particularly due to its ability to penetrate the central nervous system more effectively than previous therapies like nilotinib. Vodobatinib's mechanism of action focuses on inhibiting the c-Abl kinase, which has been implicated in neurodegenerative processes associated with Parkinson's Disease.
Vodobatinib is classified as a small molecule inhibitor targeting the c-Abl protein. It is part of a broader category of drugs known as tyrosine kinase inhibitors, which are utilized in various oncological and neurological applications. The development of vodobatinib stems from the need for more effective treatments for chronic myeloid leukemia and neurodegenerative diseases, particularly where existing therapies have limitations in efficacy or safety.
The synthesis of vodobatinib involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:
Specific synthetic routes may vary, but they generally aim to optimize yield and minimize side reactions while ensuring high selectivity for the target c-Abl kinase.
Vodobatinib has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the c-Abl kinase. The molecular formula for vodobatinib is C₁₈H₁₈ClN₅O, and it possesses a molecular weight of approximately 365.83 g/mol.
Vodobatinib's primary chemical reactions involve its interaction with the c-Abl tyrosine kinase. The inhibition mechanism can be summarized as follows:
These reactions are fundamental to understanding how vodobatinib exerts its therapeutic effects in both cancer treatment and neuroprotection.
The mechanism of action for vodobatinib involves:
Data from pharmacokinetic studies indicate that vodobatinib achieves significant concentrations in cerebrospinal fluid (CSF), suggesting its potential effectiveness in targeting central nervous system disorders .
Vodobatinib is primarily being explored for:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3